![molecular formula C4H2HgN2O2 B14742220 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one CAS No. 5505-54-4](/img/structure/B14742220.png)
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one is a complex organomercury compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of mercury, oxygen, and nitrogen atoms within its bicyclic framework, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of rhodium (I) complexes as catalysts. The synthetic route may include steps such as head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise control of temperature, pressure, and the use of specific ligands to ensure the desired product is obtained.
Chemical Reactions Analysis
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the mercury atom are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs that target specific biological pathways.
Industry: The compound’s catalytic properties make it valuable in industrial processes that require efficient and selective synthesis of complex molecules.
Mechanism of Action
The mechanism by which 7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one exerts its effects involves its ability to coordinate with various substrates through its mercury center. This coordination can facilitate the activation of substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Comparison with Similar Compounds
7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one can be compared with other similar organomercury compounds, such as:
- 2-Methyl-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene
- This compound These compounds share similar structural features but differ in the specific substituents attached to the bicyclic framework. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
Properties
CAS No. |
5505-54-4 |
|---|---|
Molecular Formula |
C4H2HgN2O2 |
Molecular Weight |
310.66 g/mol |
IUPAC Name |
7-oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one |
InChI |
InChI=1S/C4H4N2O2.Hg/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+2/p-2 |
InChI Key |
VENXEMXIWPCYBF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN2C(=NC1=O)O[Hg]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



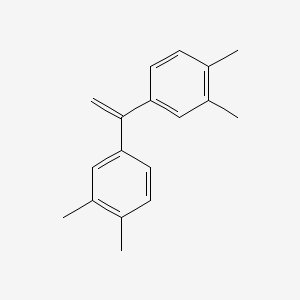
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)

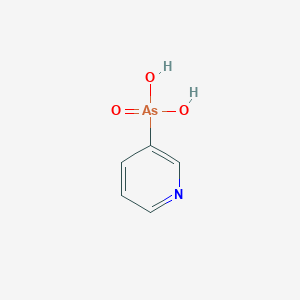
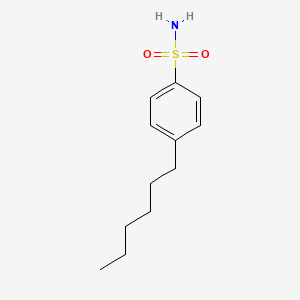
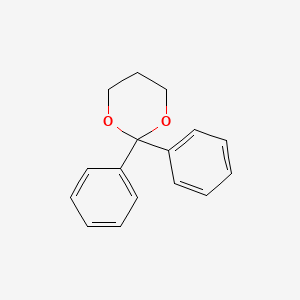
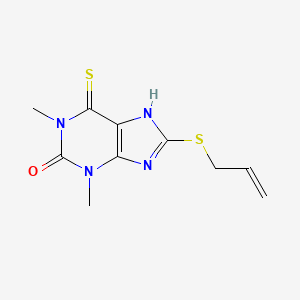



![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
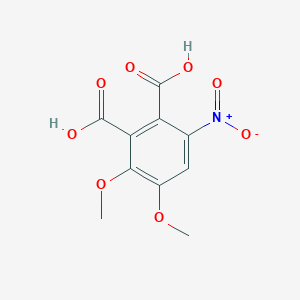
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
